REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[CH:2].[CH3:10][C:11]1[CH:15]=[CH:14][O:13][C:12]=1[C:16](O)=[O:17].C(N(C(C)C)CC)(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C.CCOC(C)=O>[C:1]([C:3]1[CH:4]=[C:5]([NH:6][C:16]([C:12]2[O:13][CH:14]=[CH:15][C:11]=2[CH3:10])=[O:17])[CH:7]=[CH:8][CH:9]=1)#[CH:2] |f:3.4|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OC=C1)C(=O)O
|
Name
|
|
Quantity
|
7.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed sequentially with aqueous NH4Cl, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
lastly dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The clear solution was decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The product eluting fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C=CC1)NC(=O)C=1OC=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |